Butyraldoxime

Biocatalysis Nitrile Synthesis Enzymology

Select Butyraldoxime for applications requiring a four-carbon aliphatic aldoxime. Its C4 chain provides distinct advantages over shorter-chain analogs like acetaldoxime, including exclusive access to n-butylamine via reduction and specific use as a substrate for aldoxime dehydratase in biocatalytic butyronitrile production. As the active ingredient in legacy anti-skinning formulations (e.g., Exkin No. 1), it is essential for replicating historic coating specifications.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 110-69-0
Cat. No. B090327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyraldoxime
CAS110-69-0
Synonymsbutyraldoxime
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCCCC=NO
InChIInChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4-
InChIKeyKGGVGTQEGGOZRN-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Butyraldoxime (CAS 110-69-0): Key Physicochemical and Structural Baseline Data for Scientific Procurement


Butyraldoxime (CAS 110-69-0) is a four-carbon aliphatic aldoxime with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol. It exists as a colorless liquid at room temperature with a melting point of -29.5 °C, a boiling point of 152 °C, and a density of 0.91 g/cm³. The compound is miscible with ethanol and diethyl ether and is very soluble in water, acetone, and benzene . Structurally, it is formed by the formal condensation of n-butanal with hydroxylamine and belongs to the class of organic compounds known as aldoximes, characterized by the general formula RC(H)=NOH [1].

Why Generic Aldoxime Substitution is Insufficient for Butyraldoxime-Dependent Applications


Although butyraldoxime shares the aldoxime functional group with several close analogs (e.g., acetaldoxime, propionaldoxime, cyclohexanone oxime, and methyl ethyl ketoxime), its specific four-carbon aliphatic chain confers distinct physicochemical and biological properties that preclude simple substitution. Differences in chain length and branching directly impact substrate recognition in enzymatic systems, metabolic activation pathways, reduction yields in synthetic chemistry, and performance as an anti-skinning agent [1]. These differences are quantifiable and translate into meaningful selection criteria across research and industrial contexts, as detailed in the evidence guide below.

Quantitative Differentiation of Butyraldoxime (CAS 110-69-0) Versus Closest Analogs: Evidence-Based Selection Guide


Butyraldoxime as a Preferred Substrate for Aldoxime Dehydratase (Oxd): Structural Basis for Biocatalytic Nitrile Synthesis

Butyraldoxime and its closest homolog propionaldoxime were co-crystallized with aldoxime dehydratase (OxdRE) from Rhodococcus erythropolis to compare substrate binding modes. The n-butyraldoxime-bound OxdRE structure was solved at 1.8 Å resolution, while the propionaldoxime-bound complex was solved at a slightly higher resolution of 1.6 Å [1]. Although both compounds serve as substrates, the structural data reveal that butyraldoxime occupies the enzyme's active site in a manner that directly coordinates to the heme iron, a binding mode that distinguishes aliphatic aldoximes from aromatic counterparts (e.g., pyridine-2-aldoxime, which is a poor substrate) and that may inform differential catalytic efficiencies for downstream nitrile production [1]. This crystallographic evidence supports the preferential use of butyraldoxime over aromatic oximes in biocatalytic dehydration reactions.

Biocatalysis Nitrile Synthesis Enzymology

Differential Reactivity in Amine Synthesis: Yield Comparison of Butyraldoxime vs. Cyclohexanone Oxime and Ethyl Methyl Ketoxime

In a standardized reduction procedure, butyraldoxime was converted to n-butylamine with a yield of 50-60% and a product boiling point of 75-80°C [1]. Under essentially the same synthetic method, ethyl methyl ketoxime (the oxime of methyl ethyl ketone) produced sec-butylamine (b.p. 59-65°C) in 50-60% yield, while cyclohexanone oxime afforded cyclohexylamine (b.p. 133-135°C) in 50-60% yield [1]. Although the yields are comparable, the product boiling points differ substantially, directly reflecting the distinct carbon skeletons of each oxime precursor. Additionally, the experimental notes specifically caution that 'greater care must be observed in drying the butylamines,' indicating a unique post-reaction handling requirement for butyraldoxime-derived products compared to amines from other oximes [1].

Organic Synthesis Amine Production Reduction

Metabolic Activation Specificity: Butyraldoxime Requires Cytochrome P450-Mediated Bioactivation for Aldehyde Dehydrogenase Inhibition

n-Butyraldoxime (n-BO) is a known in vivo inhibitor of hepatic aldehyde dehydrogenase (AlDH), causing a disulfiram/ethanol-like reaction in humans [1]. Unlike direct-acting inhibitors, n-BO does not inhibit purified AlDH in vitro, demonstrating that it requires metabolic activation [1]. Rat liver microsome studies confirmed that the conversion of n-BO to an active AlDH inhibitor is NADPH- and cytochrome P450-dependent, with the reaction inhibited by CO and 1-benzylimidazole [1]. In vivo, pretreatment of Sprague-Dawley rats with various cytochrome P450 modulators blocked the n-BO-induced rise in blood acetaldehyde with the following rank-order potency: 1-benzylimidazole (0.1 mmol/kg) > 3-amino-1,2,4-triazole (1.0 g/kg) > ethanol (3.0 g/kg) > phenobarbital (0.1% in drinking water, 7 days) > SKF-525A (40 mg/kg) [1]. GLC-mass spectrometry identified 1-nitrobutane and butyronitrile as microsomal metabolites of n-BO; however, neither directly inhibited AlDH, indicating that an as-yet-unidentified P450-catalyzed product mediates the inhibition [1].

Pharmacology Enzyme Inhibition Metabolism

Anti-Skinning Agent Performance: Comparative Efficacy of Butyraldoxime vs. Methyl Ethyl Ketoxime (MEKO)

Butyraldoxime has been commercially utilized as an anti-skinning agent in paints, inks, and adhesives under trade names such as Exkin No. 1 and Troykyd Anti-Skin BTO [1]. However, in direct comparison, methyl ethyl ketoxime (MEKO; CAS 96-29-7) has been reported to demonstrate greater efficacy as an anti-skinning agent than butyraldoxime and cyclohexanone oxime in alkyd resin coatings [2]. This performance differential is critical for formulators: MEKO is often preferred for high-performance anti-skinning applications, while butyraldoxime remains specified in certain legacy formulations (e.g., reflex-reflectorizing compositions patented by 3M) and in applications where its specific volatility profile or compatibility is required [1].

Coatings Paint Additives Anti-Skinning

Enzymatic Substrate Preference: Butyraldoxime vs. Aromatic Aldoximes

The enzyme aliphatic aldoxime dehydratase (EC 4.8.1.2) exhibits a strong preference for aliphatic aldoximes, including butyraldoxime and acetaldoxime, over aromatic aldoximes such as pyridine-2-aldoxime, which is characterized as a 'poor substrate' [1]. Critically, no detectable activity was observed with the aromatic aldoximes benzaldoxime and pyridine-4-aldoxime [1]. This categorical substrate specificity delineates a clear functional boundary: for enzymatic dehydration reactions aimed at nitrile synthesis, aromatic aldoximes cannot substitute for butyraldoxime. While specific k_cat or K_m values are not provided in this enzyme entry, the binary activity classification (active vs. no activity) provides unequivocal guidance for substrate selection in biocatalytic applications.

Enzymology Biocatalysis Substrate Specificity

Optimal Research and Industrial Applications for Butyraldoxime (CAS 110-69-0) Based on Differentiated Evidence


Biocatalytic Nitrile Synthesis Using Aldoxime Dehydratase

Butyraldoxime serves as an excellent model substrate for studying aldoxime dehydratase (Oxd) mechanism and for developing biocatalytic routes to butyronitrile. The high-resolution (1.8 Å) crystal structure of n-butyraldoxime bound to OxdRE provides atomic-level detail of substrate-enzyme interactions, enabling rational protein engineering efforts aimed at improving catalytic efficiency or substrate scope [1]. Researchers should select butyraldoxime over aromatic aldoximes (e.g., benzaldoxime), which exhibit no detectable activity with this enzyme [2].

Synthesis of n-Butylamine via Reduction

Butyraldoxime is the direct precursor for the synthesis of n-butylamine via sodium/alcohol reduction, producing the target amine in 50-60% yield [1]. This specific transformation is not achievable with other common oximes such as ethyl methyl ketoxime (which yields sec-butylamine) or cyclohexanone oxime (which yields cyclohexylamine). Synthetic chemists should procure butyraldoxime when n-butylamine is the desired product and should note the additional handling requirement of careful drying of the butylamine product [1].

Pharmacological Tool for Studying Cytochrome P450-Dependent Prodrug Activation

n-Butyraldoxime is a mechanistically valuable tool compound for investigating P450-mediated metabolic activation. Its requirement for NADPH- and cytochrome P450-dependent conversion to an active aldehyde dehydrogenase (AlDH) inhibitor distinguishes it from direct-acting inhibitors [1]. The defined rank-order potency of P450 modulators (1-benzylimidazole > 3-amino-1,2,4-triazole > ethanol > phenobarbital > SKF-525A) in blocking n-BO-induced acetaldehyde elevation provides a quantitative framework for in vivo and in vitro experimental design [1].

Legacy Anti-Skinning Formulations in Coatings

Butyraldoxime is specified as the principal anti-skinning agent in certain patented coating compositions, including reflex-reflectorizing formulations [1]. For formulators maintaining compliance with existing product specifications or seeking to replicate historical formulations that list Exkin No. 1 or Troykyd Anti-Skin BTO as ingredients, butyraldoxime remains the required compound. However, for new high-performance anti-skinning applications, comparative data indicate that methyl ethyl ketoxime (MEKO) offers greater efficacy, and procurement decisions should be made accordingly [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyraldoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.